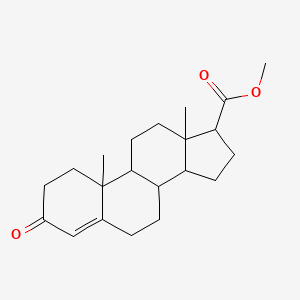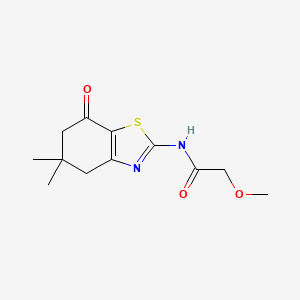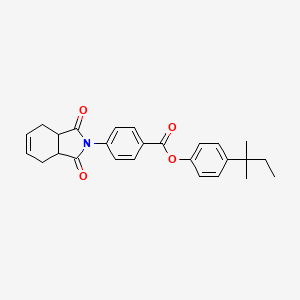
Methyl4-androsten-3-one-17beta-carboxylinate
Descripción general
Descripción
“Methyl 3-oxoandrost-4-ene-17-carboxylate” is a chemical compound with the molecular formula C21H30O3 . It has an average mass of 330.461 Da and a monoisotopic mass of 330.219482 Da . It is also known by other names such as “Androst-4-ene-17-carboxylic acid, 3-oxo-, methyl ester” and "Methyl-3-oxoandrost-4-en-17-carboxylat" .
Molecular Structure Analysis
The molecular structure of “methyl 3-oxoandrost-4-ene-17-carboxylate” consists of 21 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . It has a complex structure with multiple rings .
Physical and Chemical Properties Analysis
“Methyl 3-oxoandrost-4-ene-17-carboxylate” has a density of 1.1±0.1 g/cm3, a boiling point of 441.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 69.9±3.0 kJ/mol, and it has a flash point of 191.5±28.8 °C . The compound has a molar refractivity of 92.7±0.4 cm3, and it has 3 hydrogen bond acceptors and 2 freely rotating bonds .
Aplicaciones Científicas De Investigación
Selective Alkylation of Steroid Derivatives Selective alkylation at the 17α-position of cortienic acid derivatives, such as methyl 3-oxoandrost-4-ene-17-carboxylate, showcases another facet of its scientific applications. This process, conducted in a solid-liquid biphasic system using methyl iodide, highlights the compound’s utility in the targeted modification of steroid structures. The necessity to protect the α-enone function when employing higher alkyl halide homologs underscores the compound's versatility in synthetic organic chemistry (Druzgala & Bodor, 1990).
Advancements in Steroid Synthesis The synthesis and characterization of derivatives from methyl 3-oxoandrost-4-ene-17-carboxylate, including efforts to understand stereochemistry and enhance synthetic methods, reflect its central role in advancing steroid chemistry. Studies have delved into the preparation of specific oximino and hemisuccinamido derivatives, contributing to the broader understanding of steroid functionality and reactivity. These investigations provide insights into the manipulation of steroid backbones for potential therapeutic and biochemical applications (Mappus & Cuilleron, 1979).
Inhibition Studies in Biochemistry Methyl 3-oxoandrost-4-ene-17-carboxylate has been explored for its biochemistry applications, notably in inhibition studies. Its utility in understanding the metabolic pathways and interactions within biological systems, particularly in relation to progesterone metabolism, highlights its potential as a tool for biochemical research. Such studies offer valuable insights into the compound's effects on hormonal pathways and its broader implications for endocrinology and metabolism research (Nayfeh & Baggett, 1969).
Safety and Hazards
Based on the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling "methyl 3-oxoandrost-4-ene-17-carboxylate" . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If not breathing, give artificial respiration and consult a doctor immediately .
Propiedades
IUPAC Name |
methyl 10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-20-10-8-14(22)12-13(20)4-5-15-16-6-7-18(19(23)24-3)21(16,2)11-9-17(15)20/h12,15-18H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFWMYFLNHTEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4=CC(=O)CCC34C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-chloro-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4050016.png)
![N-[(1-adamantylamino)carbonothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B4050017.png)
![4-[4-(benzyloxy)phenyl]-3-hydroxy-1-isopropyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4050025.png)

![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4050034.png)

![5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4050041.png)
![2-(1-{[1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)propan-2-ol](/img/structure/B4050061.png)
![[3-methyl-4-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]acetic acid](/img/structure/B4050067.png)
![N-[4-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B4050081.png)
![3-isobutyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4050083.png)
![N-[2-(butan-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4050087.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4050101.png)
